molecular formula C23H30FN3O5 B2827820 Ethyl 4-((3-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 897735-25-0

Ethyl 4-((3-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No. B2827820
CAS RN: 897735-25-0
M. Wt: 447.507
InChI Key: LWSIKPPACCPOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((3-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H30FN3O5 and its molecular weight is 447.507. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((3-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((3-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiochemistry and PET Imaging

One of the key applications of this compound is in the field of positron emission tomography (PET) imaging. Research has been conducted on compounds like [18F]p-MPPF, a closely related antagonist used for studying 5-HT1A receptors with PET. This research includes the development of chemistry and radiochemistry methodologies, along with animal and human studies to understand serotonergic neurotransmission. These efforts aim to refine PET imaging techniques for better visualization and quantification of serotonin receptors in various brain regions, contributing to our understanding of neurological and psychiatric disorders (Plenevaux et al., 2000).

Synthesis and Biological Activity

Another area of application involves the synthesis and evaluation of new derivatives for potential biological activities. Research on similar compounds has focused on creating new derivatives through various chemical reactions, such as the Mannich reaction, and evaluating their antimicrobial activity. This approach is instrumental in developing new compounds with potential therapeutic applications, particularly in combating microbial infections. For instance, derivatives have been synthesized and screened for antimicrobial activity, revealing some compounds with significant efficacy against various microorganisms (Fandaklı et al., 2012).

Neurological Disease Research

Compounds with structural similarities are also being explored for their relevance in neurological diseases, such as Alzheimer's disease. PET imaging agents targeting serotonin receptors offer insights into the brain's serotonergic system alterations in Alzheimer's, providing valuable information for diagnosis and understanding disease progression. This research direction underscores the potential of these compounds in developing diagnostic tools and therapeutic strategies for neurodegenerative disorders (Kepe et al., 2006).

properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O5/c1-4-32-23(30)26-10-8-25(9-11-26)21(17-6-5-7-18(24)15-17)20-19(28)14-16(2)27(22(20)29)12-13-31-3/h5-7,14-15,21,28H,4,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSIKPPACCPOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CCOC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((3-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

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